molecular formula C12H15NO B13624973 (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine CAS No. 1269528-72-4

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine

Cat. No.: B13624973
CAS No.: 1269528-72-4
M. Wt: 189.25 g/mol
InChI Key: SGEIUEYVJBDHSF-UHFFFAOYSA-N
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Description

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a dihydrobenzofuran ring. The unique structure of this compound makes it a valuable asset in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dihydrobenzofuran with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, secondary amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine stands out due to its unique combination of a cyclopropyl group and a dihydrobenzofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1269528-72-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C12H15NO/c13-7-10-6-11(10)8-1-2-12-9(5-8)3-4-14-12/h1-2,5,10-11H,3-4,6-7,13H2

InChI Key

SGEIUEYVJBDHSF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3CC3CN

Origin of Product

United States

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